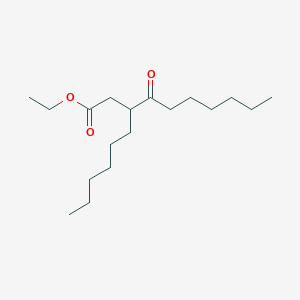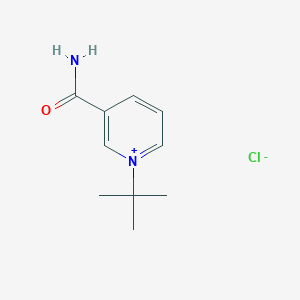
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride is an organic compound with a unique structure that includes a pyridinium ion substituted with a tert-butyl group and a carbamoyl group
Vorbereitungsmethoden
The synthesis of 1-tert-Butyl-3-carbamoylpyridin-1-ium chloride typically involves the reaction of 1-tert-butylpyridin-3-amine with phosgene or a similar reagent to introduce the carbamoyl group. The resulting intermediate is then treated with hydrochloric acid to form the chloride salt. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of catalysts.
Analyse Chemischer Reaktionen
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-tert-Butyl-3-carbamoylpyridin-1-ium chloride involves its interaction with molecular targets such as enzymes and receptors. The carbamoyl group can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butyl-3-carbamoylpyridin-1-ium chloride can be compared with similar compounds such as:
1-tert-Butyl-3-pyrrolidinamine: This compound has a similar tert-butyl group but differs in the presence of a pyrrolidine ring instead of a pyridinium ion.
1-tert-Butyl-3-ethylcarbodiimide: This compound contains a carbodiimide group instead of a carbamoyl group, leading to different reactivity and applications.
1-Boc-3-piperidone: This compound has a tert-butyl group and a piperidone ring, making it structurally similar but functionally different.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Eigenschaften
CAS-Nummer |
54027-57-5 |
|---|---|
Molekularformel |
C10H15ClN2O |
Molekulargewicht |
214.69 g/mol |
IUPAC-Name |
1-tert-butylpyridin-1-ium-3-carboxamide;chloride |
InChI |
InChI=1S/C10H14N2O.ClH/c1-10(2,3)12-6-4-5-8(7-12)9(11)13;/h4-7H,1-3H3,(H-,11,13);1H |
InChI-Schlüssel |
VLRBGKXFALKLIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)[N+]1=CC=CC(=C1)C(=O)N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[Ethyl-(2-methylphenyl)arsanyl]aniline;nitric acid](/img/structure/B14645741.png)

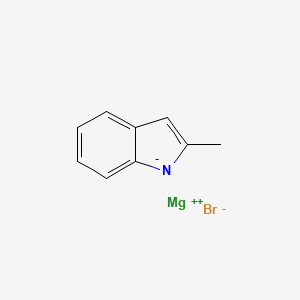
germane](/img/structure/B14645752.png)

![N-[2-methyl-2-nitro-3-(N-nitrosoanilino)propyl]-N-phenylnitrous amide](/img/structure/B14645762.png)
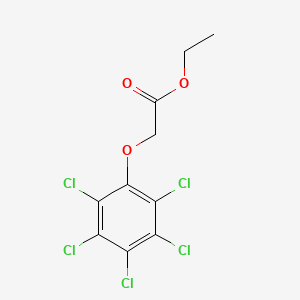
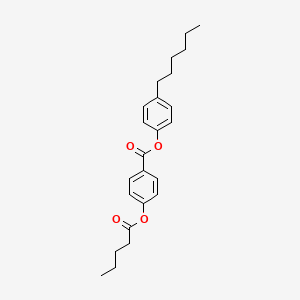


![1,4-Benzenedisulfonic acid, 2,2'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-[(3-amino-3-oxopropyl)[3-(diethylamino)propyl]amino]-1,3,5-triazine-4,2-diyl]]]bis-, hexasodium salt](/img/structure/B14645788.png)
![Phenyl[4-phenyl-2-(2-phenylethenyl)-1,3-dioxolan-4-yl]methanone](/img/structure/B14645791.png)
